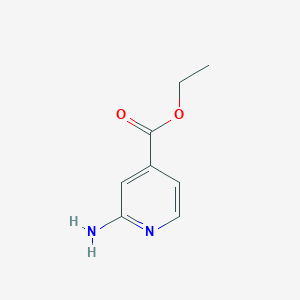









|
REACTION_CXSMILES
|
C([O-])(=O)[CH2:2][CH3:3].Cl[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=1)[C:10]([OH:12])=[O:11].Cl.[OH-].[NH4+:18]>>[NH2:18][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][N:15]=1)[C:10]([O:12][CH2:2][CH3:3])=[O:11] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=CN1
|
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 23 C
|
|
Type
|
FILTRATION
|
|
Details
|
subsequently filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo
|
|
Type
|
FILTRATION
|
|
Details
|
the desired 2-aminoisonicotinic acid was filtered off
|
|
Type
|
ADDITION
|
|
Details
|
To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added 47.1 mL of 4 N anhdrous HCl in dioxane
|
|
Type
|
TEMPERATURE
|
|
Details
|
After warming
|
|
Type
|
TEMPERATURE
|
|
Details
|
to achieve reflux for 20 h
|
|
Duration
|
20 h
|
|
Type
|
ADDITION
|
|
Details
|
an additional 47.1 mL of 4 N anhdrous HCl in dioxane was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for an additional 20 h
|
|
Duration
|
20 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration with a stream of nitrogen in the hood
|
|
Type
|
CONCENTRATION
|
|
Details
|
was followed by further concentration in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the remaining solid was diluted with saturated bicarbonate (200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration in vacuo
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CN1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |